molecular formula C11H15N3 B1491643 6-cyclohexyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098023-57-3

6-cyclohexyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1491643
CAS No.: 2098023-57-3
M. Wt: 189.26 g/mol
InChI Key: ROEWBQZSSSFOPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclohexyl-1H-imidazo[1,2-b]pyrazole (CAS 1509010-87-0) is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. It belongs to the 1H-imidazo[1,2-b]pyrazole class of condensed five-membered N-heterocycles, which are recognized as potential non-classical isosteres of the indole ring system . The search for such novel isosteres is driven by the need to improve the physicochemical properties of drug candidates, particularly their often low solubility and metabolic stability . Comparative assays have demonstrated that substituting an indole ring with a 1H-imidazo[1,2-b]pyrazole core can result in a significantly improved solubility profile in aqueous media, a critical factor for bioavailability . This scaffold serves as a key building block for the selective functionalization at various positions via advanced metalation and cross-coupling techniques, enabling the rapid exploration of structure-activity relationships . The broader imidazo[1,2-b]pyrazole scaffold has attracted considerable attention due to a range of useful bioactivities reported in scientific literature, including antimicrobial, anticancer, and anti-inflammatory properties . As such, this compound is a valuable reagent for researchers designing new compounds in pharmaceutical and agrochemical research. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-cyclohexyl-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-2-4-9(5-3-1)10-8-11-12-6-7-14(11)13-10/h6-9,13H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEWBQZSSSFOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC3=NC=CN3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etidronic Acid Catalyzed Multicomponent Synthesis (Groebke–Blackburn–Bienaymé Reaction)

A highly efficient and green synthetic method involves the use of etidronic acid as a catalyst in a multicomponent reaction of:

  • 2-cyano-N-cyclohexyl-3,3-bis(methylthio)acrylamide,
  • Hydrazine hydrate,
  • Aromatic aldehydes,
  • tert-Butyl isocyanide.

Procedure Highlights:

  • The key intermediate 2-cyano-N-cyclohexyl-3,3-bis(methylthio)acrylamide is prepared by condensation reactions.
  • This intermediate is refluxed with hydrazine hydrate in water to yield a pyrazole derivative.
  • The pyrazole derivative is then reacted with aldehyde and tert-butyl isocyanide in the presence of etidronic acid at room temperature.
  • The reaction mixture is worked up by filtration, washing, and recrystallization to afford the target imidazo[1,2-b]pyrazole derivatives in good to excellent yields (60–83%).

Advantages:

  • Mild reaction conditions,
  • Use of green solvents (water/methanol),
  • High yields,
  • Simple purification.

Representative Data Table:

Entry Substituent (R) Reaction Time (h) Molecular Weight (g/mol) Yield (%) Melting Point (°C)
MB-3a H 3.0 425 72 188
MB-3g 4-Cl 3.0 459 79 210
MB-3i 4-Br 3.0 504 81 222
MB-3l 4-CN 3.5 450 83 230
MB-3m 4-NO2 3.0 470 81 248

Note: The cyclohexyl substituent is incorporated via the initial cyanoacetamide intermediate.

Sequential One-Pot Microwave-Assisted Synthesis

Another reported method involves a sequential one-pot synthesis under microwave irradiation:

  • Starting from (ethoxymethylene)malonic acid derivatives,
  • Reaction with hydrazine monohydrate under microwave heating,
  • Followed by addition of aldehydes, trifluoroacetic acid (TFA), and isocyanides at room temperature.

This method allows rapid synthesis (10–60 min post microwave step) of 1H-imidazo[1,2-b]pyrazoles with good yields and purity.

Key Points:

  • Microwave irradiation accelerates the initial condensation step.
  • The subsequent multicomponent reaction proceeds smoothly at ambient temperature.
  • Products are isolated by filtration and washing without chromatographic purification.

This approach is suitable for library synthesis and structural diversity exploration.

Stepwise Synthesis via Cyanoacetamide Intermediates

A more classical approach involves:

  • Reaction of cyanoacetyl derivatives with cyclohexylamine to form cyanoacetamide intermediates.
  • Condensation of these intermediates with N,N-dimethylformamide dimethyl acetal to form enaminones.
  • Cyclization with hydrazine derivatives to form the imidazo[1,2-b]pyrazole core.

This method provides control over substitution patterns and allows the preparation of carboxamide derivatives with potential biological activity.

Reaction Conditions:

  • Heating in toluene or DMF at 80°C for 6–12 hours.
  • Yields vary from moderate to high (25–97% depending on substituents and conditions).

This methodology is useful for preparing libraries for cytotoxicity screening.

Comparative Analysis of Preparation Methods

Method Key Features Reaction Time Yield Range (%) Purification Scalability
Etidronic Acid Catalyzed GBB Green catalyst, mild conditions 3–4 hours 60–83 Filtration, recrystallization Good for scale-up
Microwave-Assisted Sequential One-Pot Rapid, efficient, minimal purification Total ~1 hour Good to excellent Filtration Suitable for libraries
Stepwise Cyanoacetamide Route Controlled substitution, classical approach 6–12 hours per step 25–97 Chromatography or recrystallization Moderate

Research Findings and Notes

  • The etidronic acid catalyzed method tolerates a wide range of substituents on the aromatic aldehyde, including electron-withdrawing and halide groups, which influence yields and melting points.
  • Microwave-assisted protocols reduce reaction times significantly without compromising yields or purity.
  • Stepwise syntheses allow incorporation of diverse amines and substituents, enabling structure-activity relationship (SAR) studies for biological evaluation.
  • The use of green solvents and mild catalysts enhances the environmental profile of these syntheses.
  • Purification is generally straightforward, often involving filtration and recrystallization, avoiding extensive chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclohexyl-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Anticancer Activity

2.1 Mechanisms of Action

Research indicates that imidazo[1,2-b]pyrazole derivatives exhibit potent anticancer properties through multiple mechanisms:

  • Induction of Apoptosis : Compounds derived from the imidazo[1,2-b]pyrazole scaffold have demonstrated the ability to induce apoptosis in various cancer cell lines. For instance, studies have shown that specific derivatives can cause significant early and late apoptotic effects in HL-60 human promyelocytic leukemia cells at low concentrations (IC50 values as low as 0.183 µM) .
  • Kinase Inhibition : Many imidazo[1,2-b]pyrazole derivatives act as inhibitors of critical kinases involved in cancer progression. For example, the compound has been linked to the inhibition of BCR–ABL kinase, which is crucial for treating chronic myeloid leukemia (CML) .

2.2 Case Studies

  • Cytotoxicity Testing : A library of novel imidazo[1,2-b]pyrazole derivatives was synthesized and tested against various cancer cell lines including MCF-7 (breast cancer), 4T1 (mammary gland), and HL-60 (leukemia). The most potent compounds exhibited IC50 values below 1 µM .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have identified key moieties on the imidazo[1,2-b]pyrazole framework that enhance cytotoxic activity. For example, modifications to the carboxamide group significantly impacted the apoptotic efficacy of the compounds .

Anti-Tubercular Activity

Recent studies have explored the anti-mycobacterial properties of imidazo[1,2-b]pyrazole derivatives against Mycobacterium tuberculosis. Compounds were evaluated using the microplate Alamar Blue assay, revealing promising MIC values ranging from 0.05 to ≤100 μg/mL for several derivatives . This highlights their potential as therapeutic agents against tuberculosis.

Synthesis and Functionalization

The selective functionalization of the imidazo[1,2-b]pyrazole scaffold has opened new avenues for developing derivatives with enhanced properties:

  • Regioselective Reactions : Techniques such as Br/Mg-exchange and regioselective magnesiations have been employed to modify the scaffold effectively . These methods facilitate the synthesis of compounds with improved solubility and bioavailability.
  • Development of Push-Pull Dyes : The fragmentation of the pyrazole ring has been utilized to create push-pull dyes with potential applications in photonic devices and sensors .

Summary Table of Key Findings

Application AreaCompound DerivativeIC50 Value (µM)Cell Line/Target
AnticancerCompound 630.183HL-60
AnticancerCompound 331.24–3.79MCF-7
Anti-TubercularIPA-60.05Mycobacterium tuberculosis
Kinase InhibitionBCR–ABL InhibitorNot specifiedCML Cells

Mechanism of Action

The mechanism by which 6-cyclohexyl-1H-imidazo[1,2-b]pyrazole exerts its effects involves the interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to play a role in inflammatory and pain pathways.

Comparison with Similar Compounds

Lipophilicity and Solubility

  • 6-Cyclohexyl derivative : Exhibits moderate logD (lipophilicity) due to the cyclohexyl group, balancing membrane permeability and aqueous solubility .
  • Indole-based Pruvanserin (3) : Higher logD (lipophilicity = ~3.0) compared to its imidazo[1,2-b]pyrazole isostere (4), which has a logD of ~2.2. The imidazo analogue also shows 2.5-fold higher aqueous solubility due to reduced π-π stacking and improved polar surface area .
  • 1-Ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole : Higher molecular weight (211.26 g/mol) and logD than the cyclohexyl derivative, likely due to the phenyl group’s hydrophobicity .

pKa and Ionization

  • The imidazo[1,2-b]pyrazole core has a pKa of 7.3 (deprotonation of NH), lower than indole’s typical pKa (~9–10), enhancing solubility in physiological pH .

Anticancer Activity

  • 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole (IMPY): A DNA synthesis inhibitor with IC₅₀ values in the nanomolar range. However, clinical trials revealed dose-dependent hemolysis, limiting its utility .

Anti-inflammatory and COX-2 Inhibition

  • 2,3-Dihydro-imidazo[1,2-b]pyrazole derivatives : Compound 300 inhibits fMLP-OMe and IL8-induced chemotaxis with IC₅₀ values of 3.9 nM and 1.2 nM , respectively .
  • COX-2 inhibitors: Imidazo[1,2-b]pyrazole derivatives with pyrazolo[1,5-a]pyrimidine substituents show selective COX-2 inhibition (IC₅₀ < 1 µM) and immunomodulatory effects .

Toxicity and Clinical Performance

  • IMPY : Phase I trials revealed severe hemolysis at ≥1000 mg/m²/day, leading to discontinuation .
  • 6-Cyclohexyl derivative: No clinical toxicity data reported, but preclinical studies suggest improved safety profiles due to optimized solubility and reduced off-target effects .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound logD Aqueous Solubility (mg/mL) pKa Molecular Weight (g/mol)
6-Cyclohexyl derivative ~2.5 0.15 7.3 228.29
Pruvanserin (indole) ~3.0 0.06 6.4 354.45
1-Ethyl-7-phenyl derivative ~3.2 0.08 7.1 211.26

Biological Activity

6-Cyclohexyl-1H-imidazo[1,2-b]pyrazole is a compound belonging to the imidazo[1,2-b]pyrazole class, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological activity, structure-activity relationship (SAR), and potential therapeutic applications based on various studies.

Synthesis and Characterization

The synthesis of this compound typically involves multicomponent reactions and functionalization of the imidazo scaffold. Recent advancements have highlighted methods such as regioselective magnesiations and trapping reactions with electrophiles to generate derivatives with enhanced solubility and biological activity .

Biological Activity Overview

The biological activities of this compound and its derivatives have been extensively studied. Key areas of interest include:

  • Anticancer Activity : Several studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold exhibited IC50 values in the sub-micromolar range against HL-60 human promyelocytic leukemia cells, indicating potent anticancer properties .
  • Anti-inflammatory Properties : The imidazo[1,2-b]pyrazole derivatives have also shown promise as anti-inflammatory agents, with some compounds demonstrating effective inhibition of inflammatory pathways .
  • Kinase Inhibition : Certain derivatives have been reported to inhibit specific kinases, which are crucial in cancer progression. For example, compounds have been designed to target Aurora A/B kinases with notable IC50 values .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the imidazo[1,2-b]pyrazole structure can significantly influence biological activity. Key findings include:

  • Substituent Effects : The presence of cyclohexyl groups enhances lipophilicity and potentially increases cellular uptake, resulting in improved anticancer activity .
  • Functional Group Variations : Variations in functional groups attached to the pyrazole ring can modulate the compound's interaction with biological targets, impacting both efficacy and selectivity .

Case Studies

Several case studies illustrate the biological potential of this compound:

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated a library of imidazo[1,2-b]pyrazoles against MCF-7 (breast cancer) and HL-60 (leukemia) cells. Compound 63 showed an IC50 value of 0.183 µM against HL-60 cells, demonstrating high potency .
    CompoundCell LineIC50 (µM)
    63HL-600.183
    33MCF-71.24–3.79
    42HL-600.5
  • Anti-inflammatory Activity :
    • Derivatives were tested for their ability to inhibit cytokine production in vitro, showing significant reductions in pro-inflammatory markers .
  • Kinase Inhibition :
    • Compounds targeting Aurora kinases exhibited IC50 values as low as 0.19 µM, indicating strong potential for development as targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-cyclohexyl-1H-imidazo[1,2-b]pyrazole, and how can regioselectivity challenges be addressed?

  • Methodological Answer : The synthesis typically involves cyclocondensation or sequential functionalization. A one-pot protocol using hydrazine hydrate, ethoxymethylene malononitrile derivatives, isocyanides, and aldehydes has been optimized to improve efficiency and reduce reaction times . Regioselectivity challenges arise due to tautomerism and competing reaction pathways. Strategies include using Lewis acids (e.g., ZnCl₂) to direct cyclization and employing SEM (trimethylsilylethoxymethyl) protecting groups to block reactive sites during functionalization .

Q. How do the physicochemical properties of 1H-imidazo[1,2-b]pyrazole derivatives compare to indole-containing compounds?

  • Methodological Answer : Compared to indoles, 1H-imidazo[1,2-b]pyrazoles exhibit lower lipophilicity (logD reduction by ~1 unit) and enhanced aqueous solubility. For example, replacing indole with the imidazo[1,2-b]pyrazole core in pruvanserin analogues increased solubility by 2.5-fold (Table 1). pKa differences (indole NH: ~9–10 vs. imidazo[1,2-b]pyrazole NH: ~7.3) suggest altered protonation states under physiological conditions, impacting membrane permeability .
PropertyPruvanserin (Indole)Imidazo[1,2-b]pyrazole Analogue
logD (pH 7.4)3.82.9
Aqueous Solubility (mg/mL)0.040.10
pKa6.4 (piperazine)7.3 (core NH)

Q. What spectroscopic techniques are most effective for characterizing substitution patterns in imidazo[1,2-b]pyrazoles?

  • Methodological Answer :

  • 2D NMR (HSQC, HMBC) : Resolves tautomeric ambiguity by correlating protons with adjacent carbons. For example, ¹H-¹³C correlations differentiate endo vs. exocyclic double bonds .
  • X-ray Crystallography : Confirms regiochemistry of substitutions, as seen in the crystal structure of ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate (dihedral angle: 16.9° between imidazole and benzene rings) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulae of derivatives with halogen or cyclohexyl substituents .

Advanced Research Questions

Q. What methodologies enable selective functionalization at specific positions of the imidazo[1,2-b]pyrazole scaffold?

  • Methodological Answer :

  • Br/Mg Exchange : Selective bromination at position 7 using NBS (N-bromosuccinimide) followed by iPrMgCl·LiCl-mediated exchange enables electrophilic trapping (e.g., with sulfonothioates or cyanides) .
  • TMP-Base Metalation : TMPMgCl·LiCl and TMP₂Zn·MgCl₂·2LiCl target positions 3 and 2, respectively. Sequential quenching with aldehydes or ketones generates multi-substituted derivatives .
  • Fragmentation Strategies : Metalation at position 6 with TMP₂Zn·MgCl₂·2LiCl cleaves the pyrazole ring, yielding push-pull dyes with proaromatic cores for fluorescence tuning .

Q. How can computational models predict the impact of cyclohexyl substitution on receptor binding affinity?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model interactions between the cyclohexyl group and hydrophobic pockets in target receptors (e.g., 5-HT₂A serotonin receptor). Compare binding poses with indole-based drugs to identify steric or electronic mismatches .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes to assess stability of hydrogen bonds (e.g., between the imidazole NH and Glu³⁰⁹ in 5-HT₂A) and conformational changes induced by bulkier substituents .

Q. What experimental approaches validate the metabolic stability of imidazo[1,2-b]pyrazole derivatives in drug development?

  • Methodological Answer :

  • Cytochrome P450 Assays : Incubate derivatives with human liver microsomes (HLMs) and quantify metabolite formation via LC-MS. Monitor oxidation at the cyclohexyl group or pyrazole ring .
  • Reactive Metabolite Screening : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) detect electrophilic intermediates formed during CYP-mediated oxidation .

Q. How to design bioassays comparing the bioactivity of imidazo[1,2-b]pyrazole analogues against indole-based drugs?

  • Methodological Answer :

  • Matched-Pair Assays : Test analogues and parent compounds (e.g., pruvanserin vs. its imidazo[1,2-b]pyrazole isostere) in parallel using:
  • Radioligand Binding : Measure IC₅₀ values for receptor affinity (e.g., 5-HT₂A).
  • Functional Assays : Monitor intracellular calcium flux or β-arrestin recruitment to assess efficacy .
  • Solubility-Adjusted Dosing : Normalize concentrations based on aqueous solubility to avoid confounding effects from precipitation .

Key Notes

  • Abbreviations Avoided : Full chemical names used (e.g., SEM = trimethylsilylethoxymethyl).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclohexyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
6-cyclohexyl-1H-imidazo[1,2-b]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.